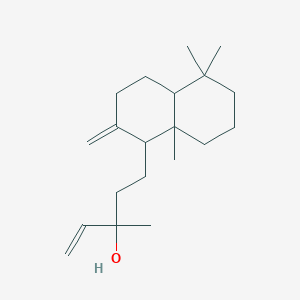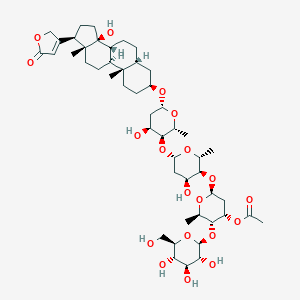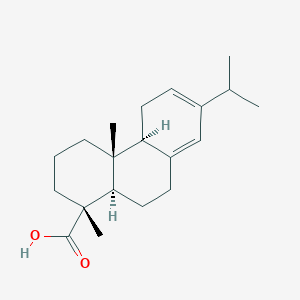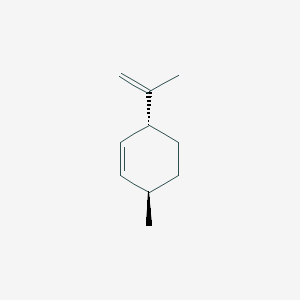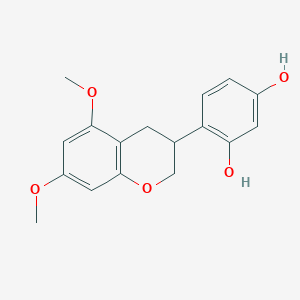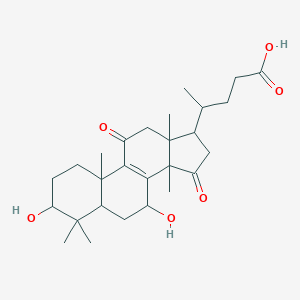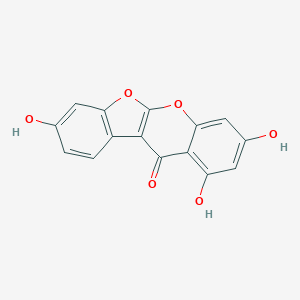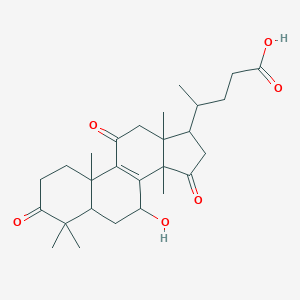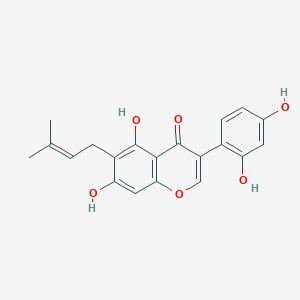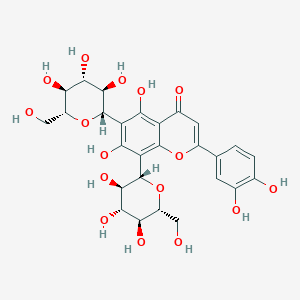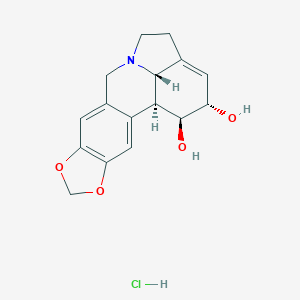
Lyciumin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lyciumin A involves the formation of a cyclic peptide structure. This process typically includes the following steps:
Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: The linear peptide is then cyclized to form the cyclic octapeptide structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the peptide. This method can be more cost-effective and scalable compared to traditional chemical synthesis. The microorganisms are engineered to express the peptide, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Lyciumin A undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the oxidized form back to the reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of cyclic disulfide bonds, enhancing the stability of the peptide .
Scientific Research Applications
Lyciumin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in inhibiting proteases and enzymes involved in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
Lyciumin A exerts its effects by inhibiting the activity of proteases, renin, and angiotensin-converting enzyme. The peptide binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Celogentin L: Another cyclic peptide with similar inhibitory activity on proteases.
Angiotensin-Converting Enzyme Inhibitors: A class of compounds that includes drugs like captopril and enalapril, which also inhibit the angiotensin-converting enzyme.
Uniqueness
Lyciumin A is unique due to its cyclic octapeptide structure, which provides enhanced stability and specificity compared to linear peptides. Additionally, its natural origin from the Lycium genus adds to its appeal as a bioactive compound with potential therapeutic applications .
Properties
CAS No. |
125708-06-7 |
|---|---|
Molecular Formula |
C42H51N9O12 |
Molecular Weight |
873.9 g/mol |
IUPAC Name |
(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid |
InChI |
InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1 |
InChI Key |
IPOLXDNCMOVXCP-WUVUALGCSA-N |
SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


